molecular formula C12H19NO2 B8638493 Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-

Cat. No.: B8638493
M. Wt: 209.28 g/mol
InChI Key: PFZMRLJAZFISGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-tricyclo[3.3.1.1³,⁷]dec-2-yl- is a structurally unique compound featuring a glycine moiety attached to a rigid tricyclodecane (adamantane-like) framework. The compound’s synthesis involves introducing functional groups such as cyano or ester moieties to the adamantane backbone, followed by coupling with glycine derivatives . Its crystalline structure and intermolecular interactions (e.g., hydrogen bonding) are critical for stability and biological activity .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2-adamantylamino)acetic acid

InChI

InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15)

InChI Key

PFZMRLJAZFISGP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-tricyclo[331One common method includes the use of adamantyl bromide and glycine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, a commercially viable process involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This method ensures the stability of the compound during synthesis and allows for easier purification . The process includes steps like Boc protection, adamantyl group introduction, and subsequent deprotection to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the adamantyl group is modified .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Glycine, N-tricyclo[3.3.1.1³,⁷]dec-2-yl- derivatives with structurally related compounds:

Compound Name Molecular Formula Molecular Weight LogP Melting Point (°C) Key Functional Groups Applications
Glycine ethyl ester derivative (CAS: N/A) C₁₄H₂₁ClN₂O₂ 300.78 1.8* 65–67 (dec.) Cyano, ethyl ester Antiviral (Influenza A)
N-(2-Hydroxyethyl)-N-tricyclodec-2-yl-benzamide C₁₉H₂₅NO₂ 299.41 3.1 N/A Benzamide, hydroxyethyl Antitubercular research
Acetamide, N-tricyclodec-1-yl- (CAS: 880-52-4) C₁₂H₁₉NO 193.29 2.27 N/A Acetamide HPLC analytical standard
N-(Adamantan-1-yl)prop-2-enamide (CAS: 19026-83-6) C₁₃H₁₉NO 205.30 2.5* N/A Acrylamide Neuroprotective agent
5F-APINACA (CAS: 1345973-50-3) C₂₄H₃₂N₂O 364.53 4.9 N/A Indazole-carboxamide, fluoropentyl Synthetic cannabinoid

Notes:

  • LogP values indicate moderate to high lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds (e.g., 5F-APINACA).
  • Glycine derivatives exhibit lower molecular weights and LogP compared to indazole-carboxamide analogs.
  • The benzamide derivative () displays hydrogen-bonding capacity due to its hydroxyethyl group, enhancing solubility in polar solvents .

Key Research Findings

Structural Rigidity : The tricyclodecane framework imparts conformational rigidity, enhancing receptor-binding specificity in antiviral and neuroprotective compounds .

Hydrogen-Bonding Networks : Polar groups (e.g., hydroxyethyl in ) improve solubility and crystallinity, critical for drug formulation .

Functional Group Impact : Replacing glycine with bulkier groups (e.g., indazole-carboxamide) shifts biological targets from antiviral to neurological systems .

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